![molecular formula C24H27N5O3 B2876888 N-(1-(1-(3,4-二甲苯基)-1H-1,2,3-三唑-4-羰基)哌啶-4-基)-3-甲氧基苯甲酰胺 CAS No. 1251602-22-8](/img/structure/B2876888.png)
N-(1-(1-(3,4-二甲苯基)-1H-1,2,3-三唑-4-羰基)哌啶-4-基)-3-甲氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains a piperidine ring, which is a common structure in many pharmaceuticals . It also contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The presence of a methoxy group (-OCH3) and a carbonyl group (C=O) can also be inferred from the name.
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various intra- and intermolecular reactions . The Suzuki–Miyaura coupling is a commonly used method for forming carbon-carbon bonds, which could potentially be used in the synthesis of this compound .科学研究应用
多巴胺 D(3) 受体配体
Leopoldo 等人 (2002) 对苯甲酰胺衍生物(包括类似结构)进行的研究确定了对多巴胺 D(3) 受体具有中等到高亲和力的化合物。这项研究旨在探索构效关系,以开发针对 D(3) 受体的有效和选择性配体,由于其亲和值、亲脂性以及在 O-甲基位置进行 (11)C 标记的潜力,这些配体可以作为正电子发射断层扫描 (PET) 的有价值的候选物 (Leopoldo 等,2002)。
三唑衍生物的抗菌活性
Bektaş 等人 (2010) 合成了新型 1,2,4-三唑衍生物并评估了它们的抗菌活性。研究表明,其中一些化合物对测试的微生物表现出良好或中等的活性。这项研究强调了三唑衍生物(包括与所讨论化合物具有结构相似性的化合物)在开发新的抗菌剂中的潜力 (Bektaş 等,2010)。
EGFR 抑制剂的抗癌特性
Karayel (2021) 对带有 1,2,4-三唑的苯并咪唑衍生物的研究通过详细的互变异构、构象分析和分子对接研究展示了其抗癌特性。这些化合物表现出潜在的抗癌活性,突出了此类结构在开发用于癌症治疗的新型治疗剂中的相关性 (Karayel,2021)。
靶向 FtsZ 的抗菌剂
Bi 等人 (2018) 对 3-甲氧基苯甲酰胺 (3-MBA) 衍生物的研究,通过末端酰胺的等排取代纳入了 1H-1,2,3-三唑部分,导致了具有增加的抗菌活性的化合物的鉴定。这项工作强调了加入三唑基团以调节生物活性的效用,可能为抗菌剂的开发提供新的途径 (Bi 等,2018)。
作用机制
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been reported as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets (like cdk2) and inhibit their function, leading to alterations in the cell cycle .
Biochemical Pathways
Given its potential role as a cdk2 inhibitor, it may affect pathways related to cell cycle regulation .
Pharmacokinetics
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have shown significant inhibitory activity against various cell lines , suggesting good bioavailability.
Result of Action
Similar compounds have shown significant inhibitory activity against various cell lines , suggesting that they may induce cell cycle arrest and apoptosis.
属性
IUPAC Name |
N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-16-7-8-20(13-17(16)2)29-15-22(26-27-29)24(31)28-11-9-19(10-12-28)25-23(30)18-5-4-6-21(14-18)32-3/h4-8,13-15,19H,9-12H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRLFRJAEULMOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。